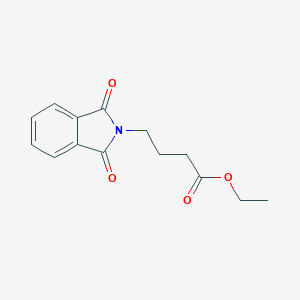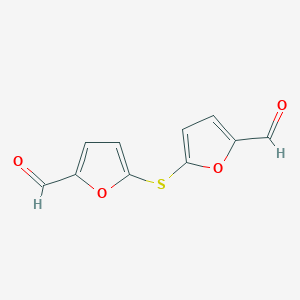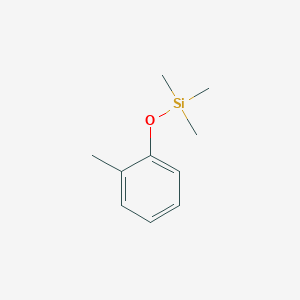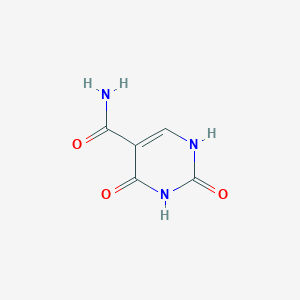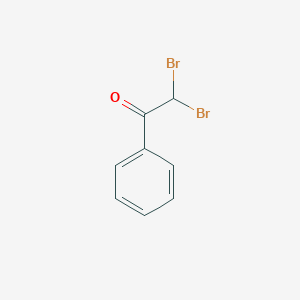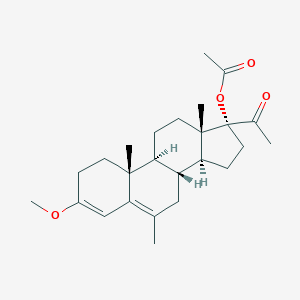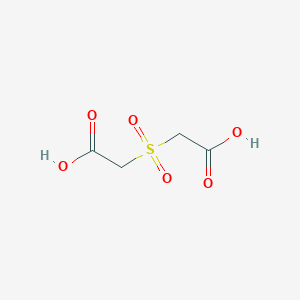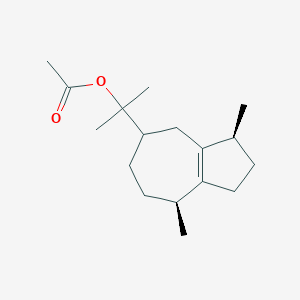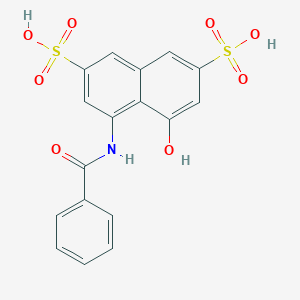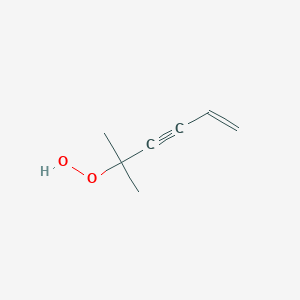
Dimethylvinylethynylhydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylvinylethynylhydroperoxide (DMVE-HP) is an organic peroxide compound that has been widely used in scientific research. It is a highly reactive compound that is known for its ability to initiate radical reactions. DMVE-HP is a colorless liquid that is soluble in most organic solvents.
Mécanisme D'action
Dimethylvinylethynylhydroperoxide is a highly reactive compound that can initiate radical reactions. It reacts with other compounds by abstracting a hydrogen atom from a carbon atom, forming a carbon-centered radical. This radical can then react with other molecules to form new compounds. The mechanism of action of Dimethylvinylethynylhydroperoxide is similar to other organic peroxides such as benzoyl peroxide and tert-butyl hydroperoxide.
Effets Biochimiques Et Physiologiques
Dimethylvinylethynylhydroperoxide is a highly reactive compound that can cause damage to living cells. It has been shown to induce oxidative stress and DNA damage in cells. Dimethylvinylethynylhydroperoxide can also cause lipid peroxidation and protein oxidation. These effects are likely due to the ability of Dimethylvinylethynylhydroperoxide to generate reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethylvinylethynylhydroperoxide is a highly reactive compound that has several advantages for lab experiments. It is a powerful radical initiator that can be used to initiate polymerization reactions and synthesize organic compounds. Dimethylvinylethynylhydroperoxide is also relatively stable and easy to handle. However, Dimethylvinylethynylhydroperoxide is a hazardous compound that can cause damage to living cells. It should be handled with care and used only in a well-ventilated laboratory with appropriate safety measures in place.
Orientations Futures
There are several future directions for the use of Dimethylvinylethynylhydroperoxide in scientific research. One area of interest is the development of new polymerization reactions using Dimethylvinylethynylhydroperoxide as a radical initiator. Another area of interest is the use of Dimethylvinylethynylhydroperoxide in the synthesis of functionalized surfaces and in the modification of polymers. Additionally, Dimethylvinylethynylhydroperoxide could be used in the development of new materials with unique properties. Finally, the biological effects of Dimethylvinylethynylhydroperoxide on living cells could be further investigated to better understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
Dimethylvinylethynylhydroperoxide can be synthesized through the reaction between dimethylvinylcarbinol and hydrogen peroxide. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The yield of Dimethylvinylethynylhydroperoxide can be improved by using high purity reactants and optimizing the reaction conditions.
Applications De Recherche Scientifique
Dimethylvinylethynylhydroperoxide has been widely used in scientific research as a radical initiator. It is commonly used in polymerization reactions to initiate the formation of polymers. Dimethylvinylethynylhydroperoxide has also been used in the synthesis of various organic compounds such as ketones, aldehydes, and esters. Additionally, Dimethylvinylethynylhydroperoxide has been used in the preparation of functionalized surfaces and in the modification of polymers.
Propriétés
Numéro CAS |
14906-26-4 |
|---|---|
Nom du produit |
Dimethylvinylethynylhydroperoxide |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
5-hydroperoxy-5-methylhex-1-en-3-yne |
InChI |
InChI=1S/C7H10O2/c1-4-5-6-7(2,3)9-8/h4,8H,1H2,2-3H3 |
Clé InChI |
YJJTXEIQRNJFQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC=C)OO |
SMILES canonique |
CC(C)(C#CC=C)OO |
Synonymes |
Dimethylvinylethynylhydroperoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



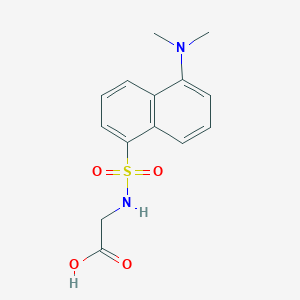
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)
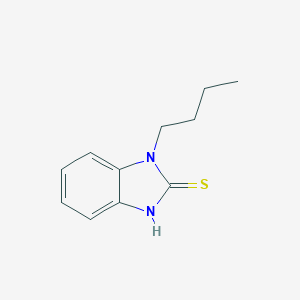
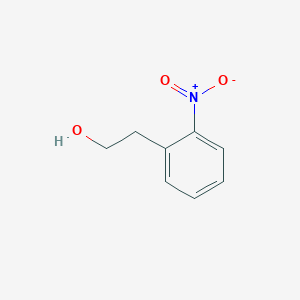
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)
